molecular formula C17H21ClN4O3 B2603756 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride CAS No. 1190015-70-3

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride

Cat. No.: B2603756
CAS No.: 1190015-70-3
M. Wt: 364.83
InChI Key: DCKNNMAJLJHORG-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a benzodioxole carbonyl group and an ethyl imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multi-step organic reactions. One possible route includes:

    Formation of the Benzodioxole Carbonyl Intermediate: This step involves the reaction of a suitable precursor with reagents like phosgene or carbonyl chloride to introduce the carbonyl group.

    Substitution on the Piperazine Ring: The piperazine ring is then reacted with the benzodioxole carbonyl intermediate under controlled conditions, often using a base such as triethylamine to facilitate the reaction.

    Introduction of the Ethyl Imidazole Group: The final step involves the substitution of the piperazine ring with the ethyl imidazole group, which can be achieved using reagents like ethyl imidazole and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It could be used as a tool compound to study biological pathways and mechanisms, particularly those involving piperazine and imidazole derivatives.

    Materials Science: The compound may be explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride would depend on its specific biological or chemical target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or cellular transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperidine hydrochloride
  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)morpholine hydrochloride

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the benzodioxole carbonyl group and the ethyl imidazole group on the piperazine ring may result in unique interactions with molecular targets, leading to specific pharmacological or material properties.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3.ClH/c1-2-19-6-5-18-17(19)21-9-7-20(8-10-21)16(22)13-3-4-14-15(11-13)24-12-23-14;/h3-6,11H,2,7-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKNNMAJLJHORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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